sodium ethanesulfinate CAS 20277-69-4 properties
sodium ethanesulfinate CAS 20277-69-4 properties
An In-Depth Technical Guide to Sodium Methanesulfinate (CAS 20277-69-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Clarification on Chemical Identity
It is crucial to begin this guide by addressing a common point of confusion. The Chemical Abstracts Service (CAS) number provided for this topic, 20277-69-4 , uniquely identifies Sodium Methanesulfinate (CH₃SO₂Na). This compound is structurally distinct from Sodium Ethanesulfinate (C₂H₅SO₂Na, CAS 20035-08-9) and Sodium Ethanesulfonate (C₂H₅SO₃Na, CAS 5324-47-0). While these organosulfur compounds share certain applications, their reactivity and physical properties differ. This guide will focus exclusively on the properties and applications of Sodium Methanesulfinate, as identified by CAS 20277-69-4.
Executive Summary
Sodium methanesulfinate is a versatile and highly reactive organosulfur reagent that has emerged as an indispensable tool in modern organic synthesis.[1] Characterized as a white, water-soluble, crystalline solid, it is valued for its role as a mild reducing agent and, more significantly, as a precursor to the methylsulfonyl (CH₃SO₂⁻) moiety.[1] Its stability, ease of handling compared to more volatile sulfur reagents, and multifaceted reactivity make it a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, core applications, and detailed protocols for its use, grounded in established scientific literature.
Core Chemical and Physical Properties
A thorough understanding of a reagent's physical properties is fundamental to its effective application in a laboratory setting. Sodium methanesulfinate is generally stable under normal conditions but is noted to be hygroscopic and air-sensitive, requiring proper storage to maintain its integrity.[4][5]
| Property | Value | Source(s) |
| CAS Number | 20277-69-4 | [6] |
| Molecular Formula | CH₃NaO₂S | [6] |
| Molecular Weight | 102.09 g/mol | [6] |
| Appearance | White to light beige crystalline powder | [1] |
| Melting Point | 222-226 °C (decomposes) | [5] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal conditions; Hygroscopic & Air Sensitive | [4][5] |
| Synonyms | Methanesulfinic acid sodium salt, Sodium methylsulfinate | [1] |
Synthesis and Manufacturing
While sodium methanesulfinate is commercially available, understanding its synthesis provides insight into potential impurities and handling considerations. The most common laboratory and industrial preparation involves the reduction of methanesulfonyl chloride.
General Synthesis Protocol: Reduction of Methanesulfonyl Chloride
This method is a staple for producing sulfinate salts and is valued for its high yield and the use of readily available starting materials.[7]
Reaction Principle: Methanesulfonyl chloride is reduced by a suitable reducing agent, such as sodium sulfite (Na₂SO₃) in a basic aqueous solution, to yield sodium methanesulfinate.
Step-by-Step Methodology:
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Preparation: A reaction vessel is charged with sodium sulfite and sodium bicarbonate in water. The mixture is stirred and heated.[8]
-
Addition: Methanesulfonyl chloride is added slowly (dropwise) to the heated solution to control the exothermic reaction.[8]
-
Reaction: The mixture is stirred at an elevated temperature (typically 70-80°C) for several hours to ensure the reaction goes to completion.[7]
-
Isolation: After cooling, the aqueous solution is concentrated under reduced pressure. Anhydrous ethanol is added to precipitate inorganic salts like sodium chloride, which are then removed by filtration.[9]
-
Purification: The filtrate, containing the desired product, is concentrated to yield the crude sodium methanesulfinate. This crude solid is then recrystallized from a suitable solvent (e.g., ethanol) and dried under vacuum to afford the pure product.[9]
Core Reactivity and Applications in Drug Development
Sodium sulfinates are exceptionally versatile building blocks, acting as sulfonylating, sulfenylating, or sulfinylating agents depending on the reaction conditions.[2][3][10] This multifaceted reactivity makes sodium methanesulfinate a powerful reagent in medicinal chemistry and drug development.
Synthesis of Sulfones
The most prominent application of sodium methanesulfinate is in the construction of C-S bonds to form sulfones (R-SO₂-CH₃). Sulfones are a critical functional group in a multitude of approved pharmaceuticals due to their metabolic stability, ability to engage in hydrogen bonding, and their capacity to act as rigid structural linkers.
Mechanism: The reaction typically proceeds via a nucleophilic substitution or a radical pathway. For instance, in a copper-catalyzed cross-coupling reaction with an aryl boronic acid, the sulfinate acts as a nucleophile to introduce the methylsulfonyl group onto the aromatic ring.[9]
Preparation of Sulfonamides
While less direct than using sulfonyl chlorides, sodium methanesulfinate can be used in oxidative N-sulfonylation reactions to prepare sulfonamides (R₂N-SO₂-CH₃).[10] This transformation is crucial as the sulfonamide functional group is a key pharmacophore present in antibiotics, diuretics, and anticonvulsants.
Mild Reducing Agent
Sodium methanesulfinate can function as a mild reducing agent in certain organic transformations, capable of reducing specific functional groups.[1] This property is valuable when substrate sensitivity precludes the use of harsher reducing agents.
Analytical Methodologies
The characterization and quantification of sodium methanesulfinate and its reaction products are essential for process control and quality assurance.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of sodium methanesulfinate and for monitoring the progress of reactions in which it is a reactant.[11]
Illustrative HPLC Protocol for Purity Assessment:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 7.0) and an organic modifier like acetonitrile.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
Sample Preparation: A known concentration of sodium methanesulfinate is dissolved in the mobile phase or water.
-
Analysis: The sample is injected, and the peak area is compared against a standard of known purity to determine the sample's purity.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the chemical's integrity.
-
Hazard Identification: Sodium methanesulfinate is classified as an irritant, causing skin and serious eye irritation. Inhalation of dust may cause respiratory irritation.[12][13]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. A dust mask or respirator should be used when handling large quantities of the powder.
-
Handling: Handle in a well-ventilated area, such as a fume hood, to avoid dust formation and inhalation. Avoid contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Due to its hygroscopic and air-sensitive nature, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[4][12][13]
Conclusion
Sodium methanesulfinate (CAS 20277-69-4) is a foundational reagent in contemporary organic synthesis, offering a unique combination of stability and versatile reactivity. Its role as a key building block for introducing the methylsulfonyl group has cemented its importance in the development of pharmaceuticals and advanced materials. For research scientists and drug development professionals, a comprehensive understanding of its properties, synthetic routes, and reaction mechanisms is essential for leveraging its full potential in the design and creation of novel molecular entities.
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